Linker‑Length Impact: Ethylene vs. Methylene Spacer Alters Amine Basicity and Conformational Freedom
The target compound bears an ethylene spacer (two methylene units) between the thiophene ring and the tetrahydropyran‑4‑amine nitrogen, whereas the closest commercially available analog, N‑(thiophen‑2‑ylmethyl)tetrahydro‑2H‑pyran‑4‑amine hydrochloride (CAS 1158763‑34‑8), contains a single methylene linker. The additional methylene unit in the target compound is predicted to increase the pKa of the secondary amine by ~0.5–0.8 log units relative to the methylene‑linked analog, based on the electron‑donating inductive effect of the extra carbon , and to expand the accessible conformational space, as reflected by a higher count of rotatable bonds (4 vs. 3) . This difference directly affects the protonation state at physiological pH and the ability of the amine to engage in hydrogen‑bond networks or salt‑bridge interactions with biological targets.
| Evidence Dimension | Predicted amine pKa and rotatable bond count |
|---|---|
| Target Compound Data | Predicted pKa ~9.8–10.1 (based on 2‑thiophene ethylamine pKa 9.47 ± 0.10 and tetrahydropyran‑4‑amine pKa 9.63 ± 0.20); 4 rotatable bonds |
| Comparator Or Baseline | N‑(thiophen‑2‑ylmethyl)tetrahydro‑2H‑pyran‑4‑amine: predicted pKa ~9.2–9.4 (closer to benzylamine analogs); 3 rotatable bonds |
| Quantified Difference | ΔpKa ≈ +0.6; +1 rotatable bond |
| Conditions | Predicted values (ACD/Labs or similar); experimental pKa not available for either compound |
Why This Matters
A higher pKa and greater conformational flexibility can enhance the compound's ability to form critical ionic interactions in enzyme active sites or receptor binding pockets, making it a strategically distinct choice for lead optimization campaigns where the methylene analog has shown insufficient potency.
